molecular formula C20H14ClF3N4O2 B3011959 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide CAS No. 1092343-35-5

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide

Cat. No.: B3011959
CAS No.: 1092343-35-5
M. Wt: 434.8
InChI Key: MODLVUXYCZJCDV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl substituent at the 4-position of the benzamide core and a phenylcarbamoyl amino group at the N-position. Its molecular formula is C₂₀H₁₄ClF₃N₄O₂, with a molecular weight of 434.8 g/mol. The compound is structurally designed for applications in agrochemicals or pharmaceuticals, leveraging pyridine and benzamide motifs common in bioactive molecules .

Properties

IUPAC Name

1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O2/c21-16-10-14(20(22,23)24)11-25-17(16)12-6-8-13(9-7-12)18(29)27-28-19(30)26-15-4-2-1-3-5-15/h1-11H,(H,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODLVUXYCZJCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be synthesized by treating commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide . This intermediate is then reacted with appropriate reagents to introduce the phenylcarbamoyl and amino groups, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that compounds similar to 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide exhibit significant antibacterial properties. For instance, a study on phosphopantetheinyl transferase inhibitors demonstrated that compounds within this class can inhibit bacterial growth without causing cytotoxic effects on human cells. This suggests potential therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Study: Inhibition of Bacterial Virulence
A notable case study involved the optimization of a related compound, ML267, which effectively inhibited bacterial phosphopantetheinyl transferase (PPTase), crucial for bacterial virulence. The compound demonstrated submicromolar inhibition levels and was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibacterial agents based on the pyridine scaffold .

Agricultural Science Applications

Pesticidal Properties
The compound's structural analogs have been investigated for their pesticidal properties. Specifically, derivatives of 3-chloro-5-trifluoromethylpyridine have shown efficacy as fungicides and herbicides. The compound's ability to act as a metabolic inhibitor in plants makes it a candidate for developing novel agricultural chemicals aimed at improving crop protection against fungal pathogens .

Environmental Fate and Toxicity
Studies on the environmental impact of similar compounds indicate that they can be stable in soil and groundwater but may pose risks to non-target organisms. Regulatory assessments are essential to evaluate their safety profiles and environmental persistence before commercial application .

Biochemical Applications

Biochemical Research
In biochemical research, the compound serves as a biochemical tool for studying enzyme activity and protein interactions. Its ability to selectively inhibit specific enzymes makes it valuable for probing biochemical pathways and understanding disease mechanisms at the molecular level .

Application Area Description Key Findings/Notes
Medicinal ChemistryAntibacterial activityInhibits PPTase; effective against MRSA
Agricultural SciencePesticidal propertiesPotential fungicide/herbicide; stability in soil
Biochemical ResearchEnzyme inhibitionUseful for studying enzyme activity; selective inhibition

Mechanism of Action

The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring contribute to its unique chemical properties, allowing it to bind to certain enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide

  • Molecular Formula : C₁₈H₁₁ClF₃N₃O
  • Key Differences: Replaces the phenylcarbamoyl amino group with a pyridin-3-yl substituent.
  • Activity : The pyridine ring enhances π-π stacking interactions but reduces hydrogen-bonding capacity compared to the phenylcarbamoyl group. This modification may alter target selectivity in kinase inhibition or antimicrobial applications .

Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)

  • Molecular Formula : C₁₆H₁₁ClF₆N₂O
  • Key Differences : Features an ethyl linker between the pyridine and benzamide, with an additional trifluoromethyl group on the benzamide.
  • Activity : A fungicide and nematicide targeting mitochondrial complex II. The ethyl linker improves systemic mobility in plants, while dual trifluoromethyl groups enhance persistence in environmental matrices .

4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide

  • Molecular Formula : C₁₉H₁₁Cl₂F₃N₂OS
  • Key Differences: Replaces the phenylcarbamoyl amino group with a sulfanyl-linked phenyl ring.
  • This compound shows promise in antifungal or insecticidal applications .

Chlorfluazuron (N-[[[3,5-Dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2,6-difluorobenzamide)

  • Molecular Formula : C₂₀H₉Cl₃F₅N₃O₃
  • Key Differences : Incorporates a urea linker and dichloro-phenyl group.
  • Activity : A chitin synthesis inhibitor used as an insecticide. The urea moiety disrupts insect molting, while the pyridinyloxy group enhances solubility in hydrophobic cuticles .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) show potent cytotoxicity against sulfate-reducing bacteria, with IC₅₀ values <1 µM. The trifluoromethyl group enhances membrane penetration, while the hydroxybenzamide core disrupts sulfate assimilation .
  • Metabolic Stability : Fluopyram metabolites (e.g., 2-(trifluoromethyl)benzamide) retain bioactivity but exhibit lower environmental persistence. The target compound’s phenylcarbamoyl group may reduce metabolic degradation compared to Fluopyram’s ethyl linker .
  • SAR Trends :
    • Pyridine Substitution : Chlorine at the 3-position of pyridine improves binding to cytochrome P450 enzymes in insects .
    • Trifluoromethyl Groups : Enhance lipophilicity and resistance to oxidative metabolism .

Biological Activity

The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide (commonly referred to as Compound A ) is a member of the benzamide class of compounds, which has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antibacterial applications. This article delves into the biological activity of Compound A, highlighting key research findings, case studies, and relevant data.

Structural Formula

The structural formula of Compound A can be represented as follows:

C18H14ClF3N2O3\text{C}_{18}\text{H}_{14}\text{ClF}_{3}\text{N}_{2}\text{O}_{3}

Molecular Weight

The molecular weight of Compound A is approximately 428.81 g/mol .

Physical Properties

PropertyValue
Boiling PointNot specified
SolubilityNot specified
Hazard ClassNot specified

Anticancer Properties

Research has indicated that compounds similar to Compound A exhibit significant anticancer properties. For instance, a study focusing on benzamide derivatives revealed that certain structural modifications can enhance their potency against various cancer cell lines. Specifically, compounds with trifluoromethyl groups have shown increased activity against RET kinase, which is implicated in several cancers .

Case Study: RET Kinase Inhibition

A series of 4-chloro-benzamide derivatives , including those with pyridine substitutions, were evaluated for their ability to inhibit RET kinase activity. The results demonstrated that these compounds could effectively suppress cell proliferation in RET-driven cancer models, suggesting that Compound A may have similar therapeutic potential .

Antibacterial Activity

Compound A also shows promise in antibacterial applications. Research on related pyridine-based compounds has indicated that they can inhibit bacterial phosphopantetheinyl transferase (PPTase), an enzyme crucial for bacterial viability. This inhibition leads to reduced bacterial growth without significant cytotoxic effects on human cells .

The mechanism by which these compounds exert antibacterial effects often involves interference with essential metabolic pathways in bacteria. For example, studies have shown that certain derivatives can disrupt the synthesis of vital metabolites, leading to bacterial death .

Comparative Analysis of Related Compounds

To better understand the biological activity of Compound A, a comparative analysis with other benzamide derivatives is essential. Below is a summary table highlighting key findings from various studies.

Compound NameActivity TypeIC50 (µM)Reference
4-Chloro-benzamide derivative IRET kinase inhibition0.5
3-Acetoxy-2-methyl-N-(phenyl)Antitumor effects1.2
N-(4-methoxypyridin-2-yl)piperazineBacterial inhibition0.7
4-[3-chloro-5-(trifluoromethyl)]Antibacterial activity0.9

Q & A

Q. What synthetic routes are recommended for the preparation of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide?

  • Methodological Answer : The synthesis involves three critical steps:

Pyridine Derivative Formation : Chlorination of the pyridine ring followed by trifluoromethyl group introduction via electrophilic aromatic substitution (e.g., using CF₃I or CF₃SO₂Cl under controlled conditions) .

Coupling Reaction : The chlorinated pyridine intermediate is coupled with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form a biphenylmethyl intermediate .

Amidation : The final step employs 4-chlorobenzoyl chloride or phenylcarbamoyl chloride with the intermediate in the presence of a base (e.g., triethylamine) to yield the target benzamide .

  • Key Reaction Conditions :
StepReagents/ConditionsSolventTemperature
1Cl₂, CF₃SO₂ClDCM0–25°C
2Benzyl bromide, K₂CO₃DMF80–100°C
3Phenylcarbamoyl chloride, Et₃NTHF25–50°C

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., M+H⁺ calculated for C₂₀H₁₃ClF₃N₃O₂: 450.05) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .

Q. What are the primary biochemical targets hypothesized for this compound?

  • Methodological Answer : Similar analogs target bacterial enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis and bacterial proliferation . Assays such as enzyme inhibition kinetics (IC₅₀ determination) and bacterial growth inhibition studies (MIC testing) are recommended for validation .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be systematically investigated to enhance this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Modulation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on enzyme binding .
  • Scaffold Hybridization : Fuse the pyridine ring with heterocyclic moieties (e.g., pyrimidine, triazole) to improve solubility or target specificity .
  • Key SAR Insights :
SubstituentEffect on Activity
CF₃↑ Metabolic stability
Cl↑ Enzyme affinity
Phenylcarbamoyl↓ Cytotoxicity

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography for binding mode confirmation .
  • Off-Target Screening : Perform proteome-wide profiling (e.g., kinome/phosphatase panels) to identify unintended targets .
  • Data Normalization : Use Z-factor scoring to account for assay variability and false positives .

Q. What strategies can optimize the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
  • Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
  • Metabolic Stability Testing : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., CYP450-mediated oxidation sites) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate plasma concentrations (Cmax, AUC) with target engagement using compartmental modeling .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged compound) to quantify tissue penetration and target exposure .

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